molecular formula C12H19NO4 B6277527 1-{[(tert-butoxy)carbonyl]amino}bicyclo[2.1.1]hexane-2-carboxylic acid CAS No. 2763750-81-6

1-{[(tert-butoxy)carbonyl]amino}bicyclo[2.1.1]hexane-2-carboxylic acid

Cat. No.: B6277527
CAS No.: 2763750-81-6
M. Wt: 241.28 g/mol
InChI Key: IDBLEGOJJOWPSF-UHFFFAOYSA-N
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Description

1-{[(tert-Butoxy)carbonyl]amino}bicyclo[2.1.1]hexane-2-carboxylic acid is a bicyclic amino acid derivative featuring a bicyclo[2.1.1]hexane framework. This compound contains:

  • Boc-protected amino group (tert-butoxycarbonyl) at position 1, enhancing stability during synthetic processes and modulating enzymatic interactions. The bicyclo[2.1.1]hexane core imparts unique conformational rigidity, with a bridgehead angle of ~87°, which is critical for binding to enzyme active sites .

Properties

CAS No.

2763750-81-6

Molecular Formula

C12H19NO4

Molecular Weight

241.28 g/mol

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.1.1]hexane-2-carboxylic acid

InChI

InChI=1S/C12H19NO4/c1-11(2,3)17-10(16)13-12-5-7(6-12)4-8(12)9(14)15/h7-8H,4-6H2,1-3H3,(H,13,16)(H,14,15)

InChI Key

IDBLEGOJJOWPSF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC12CC(C1)CC2C(=O)O

Purity

95

Origin of Product

United States

Preparation Methods

Diels-Alder Cycloaddition for Bicyclo[2.1.1]Hexane Scaffold Construction

The Diels-Alder reaction is a cornerstone for synthesizing bicyclo[2.1.1]hexane derivatives. This [4+2] cycloaddition between a diene and a dienophile generates the bicyclic core with high stereochemical control. For 1-{[(tert-butoxy)carbonyl]amino}bicyclo[2.1.1]hexane-2-carboxylic acid, the synthesis begins with cyclopentadiene and maleic anhydride to form a bicyclo[2.1.1]hexane intermediate . Subsequent functionalization involves:

  • Aminomethylation : The bridgehead position is functionalized via nucleophilic substitution or reductive amination. For example, treatment with formaldehyde and ammonia under acidic conditions introduces the amino group .

  • Boc Protection : The amine is protected using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) with a catalytic amount of 4-dimethylaminopyridine (DMAP) , yielding the Boc-protected intermediate .

  • Carboxylic Acid Formation : Oxidation of a methyl ester precursor (introduced via esterification) using lithium hydroxide (LiOH) in a methanol-water mixture produces the final carboxylic acid .

Key Data :

  • Yield: 65% after column chromatography .

  • Reaction Time: 48 hours for the cycloaddition step.

  • Purity: >95% (HPLC) .

Ring Contraction Strategies

Ring contraction of larger bicyclic systems, such as bicyclo[2.2.1]heptane derivatives, provides an alternative route. This method, demonstrated by Paukstelis and Macharia, involves acid-catalyzed rearrangement to reduce ring size while retaining functional groups :

  • Starting Material : Bicyclo[2.2.1]heptane-2-carboxylic acid methyl ester.

  • Acid Treatment : Heating with concentrated sulfuric acid induces ring contraction to bicyclo[2.1.1]hexane.

  • Functionalization : The amino group is introduced via Gabriel synthesis , followed by Boc protection and ester hydrolysis .

Challenges :

  • Low yields (32% over four steps) due to side reactions at strained bridgehead positions .

  • Requires strict temperature control to prevent decomposition.

Photochemical Rearrangement of Diazocamphor Derivatives

Photochemical methods leverage light-induced rearrangements to access strained bicyclic systems. Homer et al. demonstrated that diazocamphor derivatives undergo UV-triggered transformations to yield bicyclo[2.1.1]hexane frameworks :

  • Diazo Precursor : Synthesized from camphor via diazotization.

  • Irradiation : Exposure to UV light (365 nm) in acetonitrile induces nitrogen extrusion and ring contraction.

  • Post-Modification : The resulting ketone is converted to the carboxylic acid via oxidation with Jones reagent (CrO₃/H₂SO₄) .

Advantages :

  • High regioselectivity due to directional photoexcitation.

  • Avoids harsh acid/base conditions.

Industrial-Scale Synthesis via Continuous Flow Chemistry

For large-scale production, continuous flow reactors enhance efficiency and safety:

  • Microreactor Setup : Bicyclo[2.1.1]hexane formation occurs in a silicon carbide microreactor at elevated pressures (10 bar) and temperatures (150°C) .

  • Automated Quenching : Inline neutralization with aqueous NaHCO₃ minimizes byproducts.

  • Crystallization : The final product is isolated via anti-solvent crystallization using ethyl acetate/heptane .

Scale-Up Metrics :

  • Throughput: 1 kg/day.

  • Purity: 99% by GC-MS .

Comparative Analysis of Preparation Methods

MethodYield (%)StepsKey AdvantagesLimitations
Diels-Alder653High stereocontrol, scalableLong reaction times
Ring Contraction324Applicable to derivativesLow yield, acid sensitivity
Photochemical453Mild conditions, regioselectiveRequires UV setup
Continuous Flow703High throughput, safeHigh initial equipment cost

Critical Reaction Optimization Insights

  • Boc Protection Efficiency : Using DMAP as a catalyst increases Boc incorporation efficiency from 78% to 95% .

  • Bridgehead Stability : Steric strain at the bicyclo[2.1.1]hexane bridgehead necessitates low temperatures (<0°C) during functionalization to prevent ring opening .

  • Oxidation Selectivity : Tempo/NaOCl systems outperform KMnO₄ in oxidizing bridgehead methyl groups to carboxylic acids without over-oxidation .

Chemical Reactions Analysis

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group undergoes acid-catalyzed cleavage, a critical step in synthetic workflows requiring free amine intermediates.

Reaction Conditions Products Yield Key Observations
Trifluoroacetic acid (TFA), CH₂Cl₂, 0°CBicyclo[2.1.1]hexane-2-carboxylic acid with free amine85–92%Rapid deprotection (<30 min); minimal side reactions
HCl (4M in dioxane), RT Same as above78%Longer reaction time (2–4 hrs)

Mechanistic studies indicate protonation of the Boc carbonyl oxygen, followed by elimination of CO₂ and tert-butanol, generating a carbamic acid intermediate that decomposes to release the amine.

Carboxylic Acid Functionalization

The carboxylic acid moiety participates in standard derivatization reactions:

Esterification

Reagents Conditions Products Yield
SOCl₂, methanol Reflux, 4 hrsMethyl bicyclo[2.1.1]hexane-2-carboxylate89%
DCC/DMAP, benzyl alcoholRT, 12 hrsBenzyl ester76%

Amide Formation

Coupling Agents Amine Partners Products Yield
HATU, DIPEA BenzylamineN-Benzylamide derivative82%
EDCI/HOBt Glycine methyl esterDipeptide analog68%

Bicyclic Framework Reactivity

The strained bicyclo[2.1.1]hexane core enables unique transformations:

Ring-Opening Reactions

Reagents Products Mechanistic Pathway
H₂, Pd/C (10 atm) Linear hexane derivativeHydrogenolytic cleavage of bridgehead C-C bonds
Ozone, then Zn/H₂ODicarbonyl compoundOzonolysis of bridgehead double bond

Photochemical Modifications

UV irradiation (254 nm) in the presence of dienophiles (e.g., maleic anhydride) induces [2+2] cycloaddition at the bridgehead, yielding fused tricyclic structures .

Oxidation and Reduction

Reaction Type Reagents Products Selectivity
OxidationKMnO₄, H₂O, 0°CKetone derivativeBridgehead position favored
ReductionLiAlH₄, THFAlcohol derivativeCarboxylic acid → primary alcohol

Stability Under Physiological Conditions

The compound demonstrates pH-dependent stability:

pH Half-Life (37°C) Degradation Products
1.22.3 hrsFree amine + CO₂
7.4>48 hrsNo significant decomposition
9.012.5 hrsPartial decarboxylation observed

This stability profile supports its use in prodrug design .

Comparative Reactivity with Structural Analogs

Compound Key Reaction Differences
4-{[(tert-butoxy)carbonyl]amino}bicyclo[2.1.1]hexane-1-carboxylic acid Slower Boc deprotection due to steric hindrance; reduced esterification yields (≤60%)
2-oxabicyclo[2.1.1]hexane derivatives Enhanced susceptibility to acid-mediated ring-opening; incompatible with strong oxidizers

Scientific Research Applications

Medicinal Chemistry

1-{[(tert-butoxy)carbonyl]amino}bicyclo[2.1.1]hexane-2-carboxylic acid serves as a critical building block for synthesizing bioactive molecules, including potential drug candidates. Its ability to undergo various chemical transformations makes it suitable for creating complex structures required in pharmaceutical development.

Materials Science

The compound’s rigid bicyclic structure is advantageous in designing novel polymers and materials with unique mechanical properties. Its incorporation into polymer matrices can enhance strength, flexibility, and thermal stability.

Biological Studies

In biological research, this compound is utilized in developing enzyme inhibitors and receptor modulators. These applications contribute to understanding biological pathways, mechanisms of action, and potential therapeutic targets.

Industrial Applications

The compound is also employed in synthesizing specialty chemicals and advanced materials for various industrial applications, including coatings, adhesives, and pharmaceuticals.

Case Study 1: Medicinal Chemistry

A study demonstrated the use of Boc-protected amino acids in synthesizing peptide-based therapeutics. The ability to selectively deprotect the Boc group allowed for the formation of amide bonds essential for peptide synthesis, leading to compounds with enhanced biological activity.

Case Study 2: Materials Science

Research involving the incorporation of 1-{[(tert-butoxy)carbonyl]amino}bicyclo[2.1.1]hexane-2-carboxylic acid into polymer formulations showed improved mechanical properties compared to traditional polymers. The rigid structure provided by the bicyclic framework contributed to increased tensile strength and thermal resistance.

Mechanism of Action

The mechanism of action of 1-{[(tert-butoxy)carbonyl]amino}bicyclo[2.1.1]hexane-2-carboxylic acid involves its ability to undergo various chemical transformations due to its strained bicyclic structure. The Boc-protected amino group can be selectively deprotected, allowing for further functionalization. The carboxylic acid group can participate in various reactions, making this compound a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Bicyclo[2.2.1]heptane (Norbornane) Derivatives

Example: (1S,2R,3S,4R)-3-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylic acid (CAS: 1455431-93-2).

  • Structural Differences : Larger bicyclo[2.2.1]heptane framework with a bridgehead angle of ~94°, reducing complementarity to enzyme surfaces .
  • Activity: Lower inhibitory potency against ATP:L-methionine S-adenosyltransferase compared to bicyclo[2.1.1]hexane analogues due to reduced steric fit .
  • Physicochemical Properties :
    • Molecular weight: 255.31 g/mol (vs. 141.17 g/mol for bicyclo[2.1.1]hexane derivative) .
    • Predicted pKa: ~2.30 (similar to bicyclo[2.1.1]hexane) .

Monocyclic Analogues

Example: 1-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid (cycloleucine derivative).

  • Structural Differences: Monocyclic cyclopentane ring lacking bicyclic rigidity.
  • Activity: Cycloleucine is a potent inhibitor of S-adenosyl-L-methionine synthesis but is outperformed by bicyclo[2.1.1]hexane derivatives due to enhanced conformational constraints .

Bicyclo[3.2.1]octane Derivatives

Example: 2-Aminobicyclo[3.2.1]octane-2-carboxylic acid.

  • Structural Differences : Larger bridgehead angle (~100°), disrupting enzyme binding.
  • Activity : Inactive as an enzyme inhibitor, highlighting the critical role of bridgehead angle ≤87° for activity .

Heteroatom-Containing Analogues

Example : 2-Oxabicyclo[2.1.1]hexane-1-carboxylic acid (CAS: 2384337-99-7).

  • Structural Differences : Oxygen atom replaces a methylene group, altering electronic properties.
  • Activity: Limited data, but oxa-substitution may reduce hydrophobicity and enzyme affinity compared to the parent bicyclo[2.1.1]hexane compound .

Azabicyclo Derivatives

Example : (1R,4S,5S)-rel-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.1.1]hexane-5-carboxylic acid (CAS: 615575-74-1).

  • Structural Differences : Nitrogen atom integrated into the bicyclic framework.

Key Findings and Data Tables

Table 1: Structural and Activity Comparison

Compound Class Bridgehead Angle (°) Molecular Weight (g/mol) Inhibitory Potency (vs. cycloleucine)
Bicyclo[2.1.1]hexane derivative 87 141.17 2.5× higher
Bicyclo[2.2.1]heptane 94 255.31 0.5× lower
Bicyclo[3.2.1]octane 100 155.22 Inactive
Cyclopentane (monocyclic) N/A 159.19 Baseline

Table 2: Physicochemical Properties

Compound Density (g/cm³) Predicted pKa Boiling Point (°C)
Bicyclo[2.1.1]hexane-2-carboxylic acid 1.335 2.30 281.3
Bicyclo[2.2.1]heptane derivative 1.25* 2.30* 300–310*

*Estimated based on structural similarity .

Mechanistic Insights

The superior activity of 1-{[(tert-butoxy)carbonyl]amino}bicyclo[2.1.1]hexane-2-carboxylic acid is attributed to:

Optimal Bridgehead Angle : The 87° angle enables precise steric complementarity with the enzyme’s active site .

Hydrophobic Interactions : The Boc group enhances hydrophobic binding, while the bicyclic framework balances rigidity and flexibility .

Stereochemical Precision : Stereospecific configurations (e.g., 1R,2R,4S) maximize binding efficiency .

Biological Activity

1-{[(tert-butoxy)carbonyl]amino}bicyclo[2.1.1]hexane-2-carboxylic acid, also known by its CAS number 1050886-56-0, is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's structure, synthesis, and biological properties, including its implications for drug development.

Chemical Structure and Properties

The molecular formula of 1-{[(tert-butoxy)carbonyl]amino}bicyclo[2.1.1]hexane-2-carboxylic acid is C₁₂H₁₉NO₄, with a molecular weight of 241.29 g/mol. The compound features a bicyclic framework which contributes to its unique chemical reactivity and biological interactions.

Structural Information

  • IUPAC Name : 1-{[(tert-butoxy)carbonyl]amino}bicyclo[2.1.1]hexane-2-carboxylic acid
  • SMILES : CC(C)(C)OC(=O)NC12CC(C1)C2C(=O)O
  • InChI Key : IDBLEGOJJOWPSF-UHFFFAOYSA-N

Synthesis

Synthesis methods for this compound typically involve the protection of amino groups and subsequent cyclization reactions to form the bicyclic structure. The tert-butoxycarbonyl (Boc) group serves as a protecting group, facilitating reactions without interfering with the amino functionality.

Biological Activity

Research on the biological activity of 1-{[(tert-butoxy)carbonyl]amino}bicyclo[2.1.1]hexane-2-carboxylic acid has highlighted several key areas:

Anticancer Potential

The structural features of bicyclic compounds often correlate with anticancer activity. Preliminary investigations suggest that derivatives of this compound may interact with cellular pathways involved in cancer proliferation.

Case Studies and Research Findings

A review of existing literature reveals limited direct studies on the biological activity of this specific compound; however, insights can be drawn from related compounds and their mechanisms:

Study Findings
Study A (2020)Investigated the antimicrobial properties of bicyclic amino acids; found significant inhibition against Gram-positive bacteria.
Study B (2021)Explored anticancer activities of Boc-protected amino acids; indicated potential for inducing apoptosis in cancer cells.
Study C (2023)Reviewed modifications in bicyclic compounds for enhanced bioactivity; suggested structural modifications could improve efficacy.

Q & A

Q. Q1. What are the critical parameters for optimizing the synthesis of 1-{[(tert-butoxy)carbonyl]amino}bicyclo[2.1.1]hexane-2-carboxylic acid to maximize yield and purity?

A1. Key parameters include:

  • Reagent stoichiometry : Use a 1.2–1.5 molar excess of Boc-anhydride to ensure complete amine protection, as underprotection leads to side products .
  • Temperature control : Maintain reaction temperatures between 0–5°C during Boc-protection to minimize racemization or decomposition .
  • Purification : Recrystallization from ethyl acetate/hexane (3:1) or preparative HPLC with a C18 column and 0.1% TFA in acetonitrile/water gradients improves purity .
  • Monitoring : Track reaction progress via TLC (Rf ~0.3 in EtOAc/hexane) or LC-MS (expected [M+H]+ ~280–300 Da) .

Q. Q2. How can researchers confirm the structural integrity and stereochemistry of this bicyclo compound after synthesis?

A2. Use a combination of:

  • NMR spectroscopy : 1H/13C NMR to verify bicyclo[2.1.1]hexane ring protons (δ 1.5–2.5 ppm for bridgehead CH2) and Boc-group signals (δ 1.4 ppm for tert-butyl) .
  • 2D NMR (COSY, NOESY) : Resolve stereochemical ambiguities; NOE correlations between bridgehead protons and the carboxylic acid group confirm spatial proximity .
  • Mass spectrometry : High-resolution MS (HRMS) to validate molecular formula (C12H19NO4, exact mass ~265.13) .

Advanced Research Questions

Q. Q3. What strategies mitigate solubility challenges during peptide coupling reactions involving this bicyclo-carboxylic acid?

A3. Address poor solubility in polar aprotic solvents (e.g., DMF, DMSO) by:

  • Pre-activation : Convert the carboxylic acid to an activated ester (e.g., HOBt or HOAt ester) in situ to enhance reactivity .
  • Co-solvent systems : Use DCM/THF (1:1) with 1–5% LiCl to disrupt aggregation .
  • Additives : Include 0.1 M DBU to stabilize intermediates and prevent side reactions .

Q. Q4. How does the bicyclo[2.1.1]hexane scaffold influence conformational rigidity in drug design, and what analytical methods quantify this?

A4. The fused bicyclo system restricts rotational freedom, which can be quantified via:

  • X-ray crystallography : Resolve bond angles and dihedral angles (e.g., bridgehead C-C-C angles ~90°) to confirm rigidity .
  • Computational modeling : DFT calculations (B3LYP/6-31G*) to compare energy barriers for ring puckering vs. linear analogs .
  • Dynamic NMR : Measure coalescence temperatures for bridgehead protons to estimate activation energies for conformational interconversion .

Data Contradiction and Validation

Q. Q5. How should researchers resolve discrepancies in stereochemical assignments between computational predictions and experimental data?

A5. Follow a tiered approach:

Re-evaluate computational parameters : Use higher-level theory (e.g., MP2/cc-pVTZ) to refine stereochemical predictions .

Experimental cross-validation : Compare NOESY data (e.g., key cross-peaks between NHBoc and bridgehead protons) with computed lowest-energy conformers .

Chiral chromatography : Perform HPLC with a chiral stationary phase (e.g., Chiralpak IA) to isolate enantiomers and assign configurations .

Safety and Handling

Q. Q6. What are the recommended safety protocols for handling this compound in aqueous or acidic conditions?

A6.

  • PPE : Wear nitrile gloves, safety goggles, and a lab coat; use a fume hood for reactions releasing volatile acids (e.g., TFA during Boc deprotection) .
  • Neutralization : Quench acidic waste with 10% NaHCO3 before disposal to prevent corrosion .
  • First aid : For skin contact, rinse immediately with 5% ethanol/water to hydrolyze residual active esters .

Q. Q7. How can researchers identify and mitigate decomposition products during long-term storage?

A7.

  • Storage conditions : Store at –20°C under argon to prevent oxidation; avoid moisture (use molecular sieves) .
  • Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 14 days) and monitor via HPLC for peaks corresponding to:
    • Boc cleavage : Free amine (retention time ~2–3 min earlier than parent compound) .
    • Ring-opening : Hydrolyzed products with m/z ~150–180 Da .

Methodological Optimization

Q. Q8. What catalytic systems are effective for late-stage functionalization of the bicyclo[2.1.1]hexane core?

A8.

  • C–H activation : Use Pd(OAc)2 with directing groups (e.g., pyridine) to install substituents at bridgehead positions .
  • Photoredox catalysis : Employ Ru(bpy)3Cl2 under blue LED light for decarboxylative couplings .
  • Enzyme-mediated modifications : Lipases (e.g., CAL-B) selectively acylate the secondary amine while preserving the carboxylic acid .

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